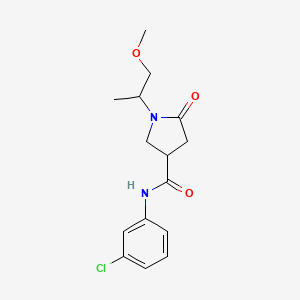![molecular formula C13H16ClN3O B4420692 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine](/img/structure/B4420692.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine, also known as CL-220, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of oxadiazole compounds and has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of CL-220, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and act as a fluorescent probe for detecting copper ions. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine in lab experiments is its ability to act as a fluorescent probe for detecting copper ions, which can be useful in various applications. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in scientific research. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine. One potential area of research is the development of new fluorescent sensors for detecting nitroreductase activity. Another potential area of research is the development of this compound as an antitumor agent, which could involve further studies on its mechanism of action and its efficacy in vivo. Finally, further research could be done on the synthesis of this compound to optimize its yield and purity.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting copper ions, as an antibacterial agent, and as an antitumor agent. In addition, this compound has been used in the development of fluorescent sensors for the detection of nitroreductase activity.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-3-9(2)15-8-12-16-13(17-18-12)10-4-6-11(14)7-5-10/h4-7,9,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRTPJCFCWSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4420609.png)
![N-{3-[5-(ethylthio)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4420615.png)
![1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine](/img/structure/B4420621.png)
![1-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B4420625.png)




![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B4420652.png)
![6-amino-4-cyclohex-2-en-1-yl-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4420660.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420685.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B4420715.png)